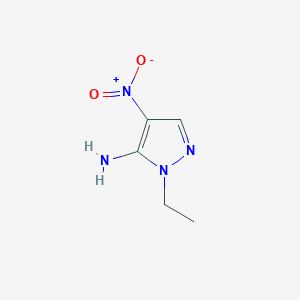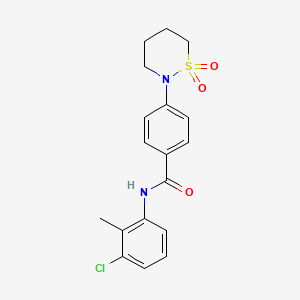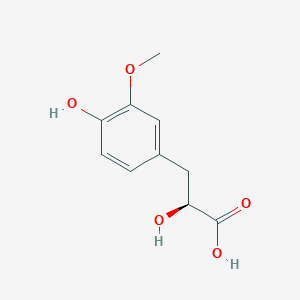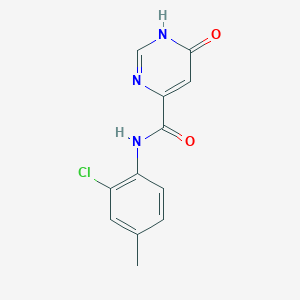![molecular formula C17H15N3O3 B2819358 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-54-3](/img/structure/B2819358.png)
1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The spiro[chroman-2,3’-pyrrolidin]-4-one part of the molecule refers to a structure where a chroman ring (a fused six-membered benzene and three-membered heterocycle) and a pyrrolidin ring (a five-membered ring with one nitrogen atom) share a single carbon atom . The carbonyl group attached to the pyrazine ring suggests the presence of a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its spiro configuration, where two cyclic structures share a single atom . The presence of both aromatic (pyrazine and chroman) and non-aromatic (pyrrolidin) rings adds to the complexity of the molecule. The carbonyl group attached to the pyrazine ring contributes to the polarity of the molecule .Applications De Recherche Scientifique
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines and Dipyrrolidines :
- Chromones with electron-withdrawing substituents, similar to 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, react with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines. These reactions proceed diastereoselectively, indicating potential for creating stereospecific compounds (Sosnovskikh et al., 2014).
Synthesis of Spiro Pyrano[2,3-c]pyrazole and Dihydropyridine Derivatives :
- A synthetic protocol was developed for creating spiro pyrano[2,3-c]pyrazole and spiro 1,4-dihydropyridine derivatives, which could be applicable to a range of substrates. This synthesis, catalyzed by Dabco-based ionic liquids, is efficient and simple, offering potential for scalable production (Liu et al., 2018).
Ultrasound-Assisted Synthesis of Spiro Pyrano[2,3-c]pyrazole Derivatives :
- An efficient one-pot synthesis method using ultrasound irradiation was described for spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method simplifies purification and accelerates the synthesis process, which is beneficial for rapid compound development (Zou et al., 2012).
X-ray Structural Characterization of Spiro[pyrrolidine-2,3'-oxindoles] :
- Detailed structural characterization of compounds related to this compound was achieved using NMR, ESI mass spectral, and X-ray structural analysis. This provides essential information for understanding the physical and chemical properties of these compounds (Laihia et al., 2006).
Regioselective Synthesis of Tetracyclic Compounds :
- An efficient and regioselective method was developed for synthesizing tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1'-cycloalkanes). This approach provides a pathway for the creation of complex molecular architectures, which is crucial for the development of novel pharmaceuticals and materials (Bonacorso et al., 2014).
Orientations Futures
The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and its derivatives could be explored for various biological activities. Given the structural complexity and functional diversity of this molecule, it might serve as a valuable scaffold for the development of new drugs . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .
Mécanisme D'action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRDWRBWLCLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)


![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)


![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

